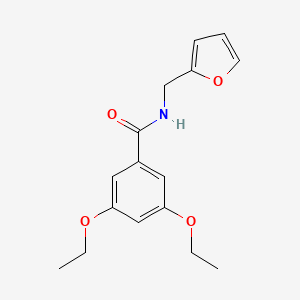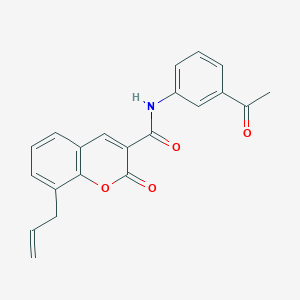![molecular formula C15H13Cl2NOS B5738310 2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a member of the thioamide family and is known for its unique chemical properties.
Aplicaciones Científicas De Investigación
DTTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DTTA is in the field of medicinal chemistry. DTTA has been shown to possess significant anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders.
Mecanismo De Acción
The mechanism of action of DTTA is not fully understood. However, it is believed that DTTA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DTTA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
DTTA has been shown to possess significant biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, DTTA has also been shown to possess antioxidant and antimicrobial properties. DTTA has been shown to scavenge free radicals and protect cells from oxidative stress. DTTA has also been shown to possess significant antimicrobial activity against a wide range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DTTA is also soluble in a wide range of solvents, which makes it easy to handle in the lab. However, DTTA has some limitations for lab experiments. It is a toxic compound that should be handled with care. DTTA is also relatively expensive, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for research on DTTA. One of the most promising areas of research is the development of new drugs based on the structure of DTTA. DTTA analogs with improved anti-inflammatory and analgesic properties are currently being developed. Another area of research is the study of the mechanism of action of DTTA. Further studies are needed to fully understand how DTTA exerts its anti-inflammatory and analgesic effects. Finally, the antimicrobial properties of DTTA are also an area of interest for future research. DTTA analogs with improved antimicrobial properties could be developed for the treatment of bacterial and fungal infections.
Métodos De Síntesis
DTTA is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 2,5-dichlorothiophenol with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-4-2-3-5-13(10)18-15(19)9-20-14-8-11(16)6-7-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBZEVMYHDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)



![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
